N-Hexanoyl-biotin-D-erythro-sphingosine: Technical Profile & Experimental Applications
N-Hexanoyl-biotin-D-erythro-sphingosine: Technical Profile & Experimental Applications
Topic: N-Hexanoyl-biotin-D-erythro-sphingosine (Biotin-C6-Ceramide) Content Type: Technical Guide / Whitepaper Audience: Researchers in Lipidomics, Cell Biology, and Drug Discovery
Executive Summary
N-Hexanoyl-biotin-D-erythro-sphingosine (commonly referred to as Biotin-C6-Ceramide ) is a bioactive, cell-permeable sphingolipid analog. Unlike native long-chain ceramides (C16–C24), which are highly hydrophobic and difficult to deliver into cells, this short-chain (C6) derivative incorporates a biotinylated hexanoyl spacer at the N-acyl position.
This structural modification serves two critical functions:
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Enhanced Bioavailability: The shortened C6 acyl chain permits rapid partitioning into cellular membranes without the need for complex solvents or detergents, although BSA complexing is recommended for kinetic studies.
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Affinity Tagging: The biotin moiety allows for high-affinity detection (via fluorescent streptavidin) or isolation (via streptavidin-agarose) of ceramide-interacting proteins and metabolic products.
Critical Distinction: Researchers must distinguish this molecule from "Biotin-Sphingosine" (where the biotin is attached to the sphingoid base backbone). N-Hexanoyl-biotin-D-erythro-sphingosine is functionally a Ceramide . Its metabolic fate and protein interactions mimic ceramide, not sphingosine.
Chemical Architecture & Properties
| Property | Specification |
| Systematic Name | N-Hexanoyl-biotin-D-erythro-sphingosine |
| Synonyms | Biotin-C6-Ceramide; N-C6:0-biotin-Ceramide |
| Molecular Formula | C₃₄H₆₂N₄O₅S |
| Molecular Weight | ~638.95 g/mol |
| Solubility | Soluble in DMSO (>5 mg/mL), Ethanol. Forms stable complexes with BSA in aqueous buffers. |
| Purity Standard | >98% (TLC/HPLC) to avoid contamination with free biotin or sphingosine. |
| Stability | Store at -20°C under Argon. Hygroscopic. |
Structural Logic
The molecule consists of a D-erythro-sphingosine backbone acylated with 6-biotinyl-hexanoic acid .
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The Backbone: Retains the natural D-erythro configuration, ensuring specific recognition by stereoselective enzymes like sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS).
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The Linker (C6): A compromise between solubility and physiological mimicry. While C6-ceramides can traffic passively, they are also substrates for the Ceramide Transfer Protein (CERT), allowing specific targeting to the Golgi apparatus.
Biological Mechanism & Metabolic Fate[1]
Upon entering the cell, Biotin-C6-Ceramide mimics endogenous ceramide. Its intracellular trajectory is governed by its metabolism and transport.
Intracellular Trafficking (The Golgi Trap)
Like fluorescent NBD-C6-ceramide, the biotinylated variant accumulates in the Golgi complex .
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Mechanism: It partitions into the plasma membrane and is transported to the Golgi, partly via non-vesicular transport mediated by CERT (Ceramide Transfer Protein).
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Utility: It serves as a static marker for the Golgi in fixed cells or a dynamic tracer to study Golgi fragmentation in apoptosis.
Metabolic Pathways
The "N-Hexanoyl" linkage is an amide bond, making the molecule a substrate for Ceramidases .
Figure 1: Metabolic fate of Biotin-C6-Ceramide.[1] Note that hydrolysis by Ceramidase cleaves the biotin tag from the lipid backbone, rendering the label water-soluble (Biotin-FA).
Experimental Protocols
Preparation of BSA-Complexed Probe (Standardization)
Direct addition of ethanolic lipid stocks to cell media causes precipitation and uneven labeling. Complexing with BSA is mandatory for reproducible kinetics.
Reagents:
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Biotin-C6-Ceramide stock (1 mM in DMSO or Ethanol).
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Defatted BSA (Fatty acid-free bovine serum albumin).
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HBSS or PBS (w/o Ca2+/Mg2+).
Protocol:
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Prepare a 10% (w/v) BSA solution in HBSS.
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While vortexing the BSA solution efficiently, add the Biotin-C6-Ceramide stock dropwise to a final concentration of 5 µM .
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Note: The molar ratio of Lipid:BSA should be approximately 1:1.
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Incubate at 37°C for 30 minutes to allow full complexation.
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Filter sterilize (0.22 µm) if using for long-term culture.
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Storage: Stable at 4°C for 1 week. Do not freeze BSA complexes.
Streptavidin Pull-Down Assay (Protein Interaction)
This workflow isolates proteins that bind to ceramide (e.g., CERT, kinases, phosphatases) from cell lysates.
Workflow Diagram:
Figure 2: Sequential workflow for isolating Ceramide-interacting proteins.
Technical Nuances:
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Competition Control: Always run a parallel control with free D-erythro-sphingosine (10-fold excess) or non-biotinylated C6-ceramide to prove binding specificity.
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Detergent Choice: Use mild detergents (0.5-1% NP-40 or Triton X-100) to maintain protein-lipid interactions. Avoid SDS in the lysis buffer.
Applications in Drug Development
A. Screening Ceramide Transport Inhibitors
Drugs targeting CERT (e.g., HPA-12) can be screened by monitoring the transport of Biotin-C6-Ceramide from the ER/Cytosol to the Golgi.
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Readout: Fluorescence microscopy (using Streptavidin-AlexaFluor).
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Result: Inhibitors prevent Golgi accumulation; the probe remains diffuse in the cytoplasm/ER.
B. Ceramidase Activity Assay
Since hydrolysis cleaves the biotin tag from the lipid, this probe can measure ceramidase activity in vitro.
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Incubate Biotin-C6-Ceramide with recombinant Ceramidase.
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Perform lipid extraction (Bligh-Dyer).
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Result: The biotin signal shifts from the organic phase (Ceramide) to the aqueous phase (Biotin-Hexanoic Acid).
References
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Pagano, R. E., & Martin, O. C. (1988). A series of fluorescent N-acylsphingosines: synthesis, physical properties, and studies in cultured cells. Biochemistry. Link
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Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide. Nature. Link
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Saddar, S., et al. (2013). Introduction of a biotin tag into the sphingolipid backbone allows for the detection of sphingolipids and their interacting proteins. Journal of Lipid Research. Link
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Avanti Polar Lipids. (n.d.). Biotin Sphingosine & Ceramide Analogues: Technical Data Sheets. Link
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Cayman Chemical. (2018). N-Hexanoyl-biotin-phytosphingosine Product Insert. Link
